![molecular formula C19H16FN3O2S B4106551 3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4106551.png)
3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-fluorophenyl)-2,5-pyrrolidinedione
Overview
Description
3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-fluorophenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical structure and properties make it an excellent candidate for various applications in the field of medicine and biochemistry.
Mechanism of Action
The mechanism of action of 3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-fluorophenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by modulating the activity of certain receptors in the brain, which can help to reduce inflammation and improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-fluorophenyl)-2,5-pyrrolidinedione have been extensively studied. It has been shown to have potent anti-cancer activity, as well as anti-inflammatory and neuroprotective effects. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-fluorophenyl)-2,5-pyrrolidinedione is its low toxicity profile, which makes it a safe compound to use in lab experiments. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-fluorophenyl)-2,5-pyrrolidinedione. One direction is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Scientific Research Applications
The unique chemical structure of 3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-fluorophenyl)-2,5-pyrrolidinedione makes it an excellent candidate for various scientific research applications. It has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
3-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-12-4-3-5-13(10-12)23-18(24)11-16(19(23)25)26-9-8-17-21-14-6-1-2-7-15(14)22-17/h1-7,10,16H,8-9,11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLDLOSGCCJKQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)F)SCCC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.